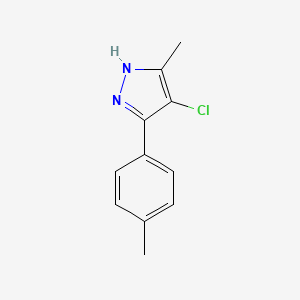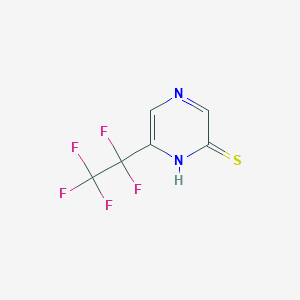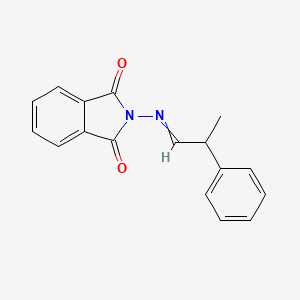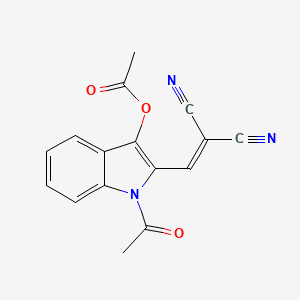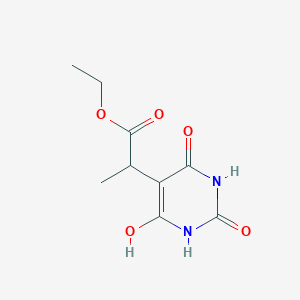
ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C9H12N2O5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate typically involves the reaction of 2,4,6-trihydroxypyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:
2,4,6-Trihydroxypyrimidine: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 2-(2,4-dihydroxypyrimidin-5-yl)propanoate: Lacks one hydroxyl group, potentially altering its reactivity and biological activity.
Ethyl 2-(2,4,6-trihydroxy-5-methylpyrimidin-5-yl)propanoate: Contains a methyl group, which may affect its steric properties and interactions with molecular targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O5 |
|---|---|
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C9H12N2O5/c1-3-16-8(14)4(2)5-6(12)10-9(15)11-7(5)13/h4H,3H2,1-2H3,(H3,10,11,12,13,15) |
Clé InChI |
QXDKWPKOWISHSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)C1=C(NC(=O)NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


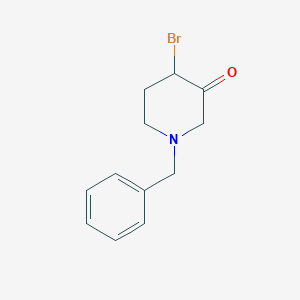

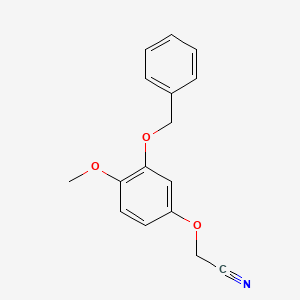
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
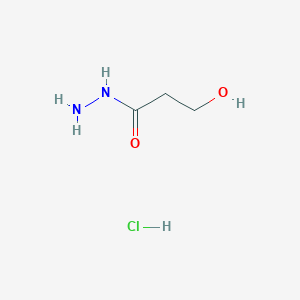

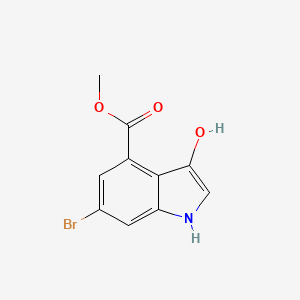
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
